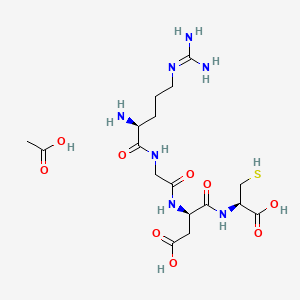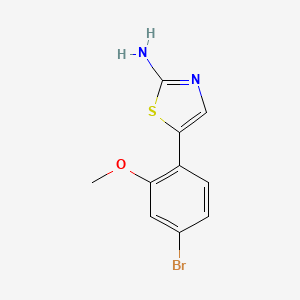![molecular formula C7H13N3O4 B14762317 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a lactoylamino group.
Méthodes De Préparation
The preparation of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves several synthetic routes and reaction conditions. One common method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with a deacidification agent and cyanamide . The resulting product undergoes cyclization and methoxylation reactions to yield the final compound . Industrial production methods often involve optimizing these reactions to improve yield and reduce waste.
Analyse Des Réactions Chimiques
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride gas, Lewis acids, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce amino derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its role in metabolic pathways and its potential as a biomarker . In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . These interactions play a crucial role in its biological activity and therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate can be compared with other similar compounds, such as 2-Amino-4-[(2-hydroxy-1-oxopropyl)amino]butanoic acid . While both compounds share similar structural features, this compound is unique in its specific functional groups and reactivity. Other similar compounds include 2-amino-4-(lactoylamino)butyric acid and (2S)-2-amino-4-[(1,2-dihydroxypropylidene)amino]butanoate .
Propriétés
IUPAC Name |
4-amino-2-(2-azaniumylpropanoylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)



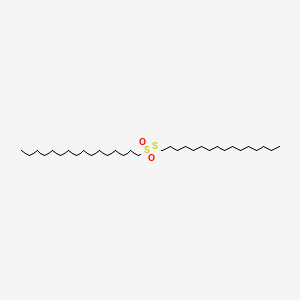

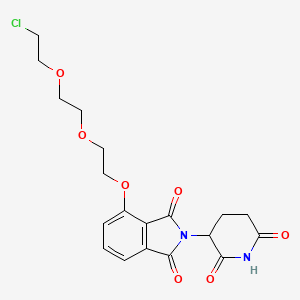
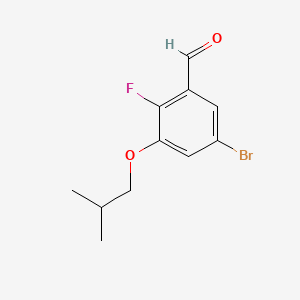
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)


